molecular formula C12H17ClN4O2 B2480433 (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 2411183-95-2

(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No. B2480433
CAS RN: 2411183-95-2
M. Wt: 284.74
InChI Key: LPKYISXOQBFYTO-MKSVKPQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been thoroughly investigated.

Mechanism of Action

(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide inhibits DPP-4 by binding to the enzyme's active site, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain-related behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide in lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other enzymes or receptors. However, one limitation is the relatively low yield of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide using current synthesis methods, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield of the compound. Another area could involve the investigation of the potential use of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide in the treatment of inflammatory and pain-related disorders. Additionally, further studies could explore the effects of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide on other physiological processes beyond glucose metabolism and inflammation.

Synthesis Methods

(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-chloropropionyl chloride, followed by the reaction of the resulting product with (R)-3-aminopyrrolidine. Another method involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-chloropropionyl chloride, followed by the reaction of the resulting product with (S)-3-aminopyrrolidine. The yield of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide using these methods has been reported to be between 50-70%.

Scientific Research Applications

(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

properties

IUPAC Name

(3R,4S)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c1-7(13)12(19)17-5-9(10(6-17)11(14)18)8-3-15-16(2)4-8/h3-4,7,9-10H,5-6H2,1-2H3,(H2,14,18)/t7?,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKYISXOQBFYTO-MKSVKPQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)C(=O)N)C2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)N)C2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.